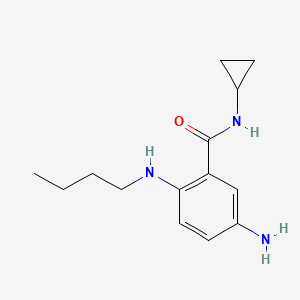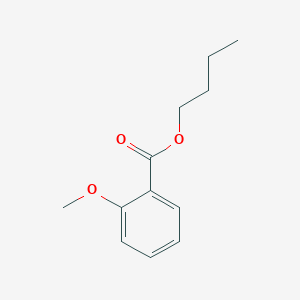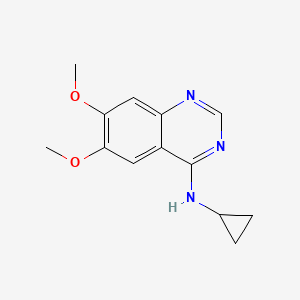
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 6,7-dimethoxyquinazolin-4-one with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these kinases, thereby interfering with signal transduction pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tandutinib: A kinase inhibitor used in cancer treatment.
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in non-small-cell lung cancer.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Uniqueness
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-9-10(6-12(11)18-2)14-7-15-13(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
Clé InChI |
LBQRAESOXNRTKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
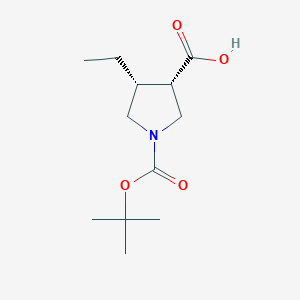

![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
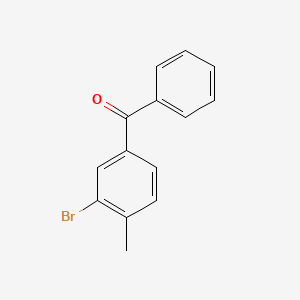
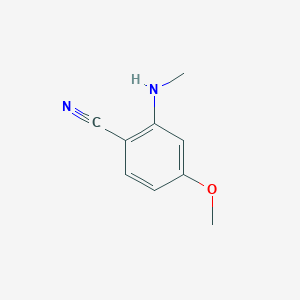
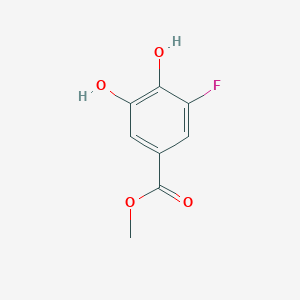



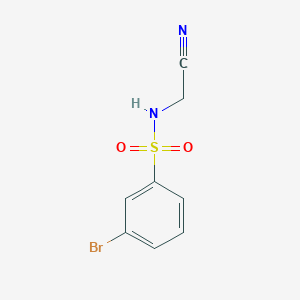
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
